A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated Finafloxacin Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated Finafloxacin Hydrochloride
Introduction
Finafloxacin, a novel 8-cyano-fluoroquinolone, has demonstrated significant antibacterial efficacy, particularly in acidic environments, making it a valuable agent for treating infections in locales such as the urinary tract.[1][2][3] The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is an established approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[4] This "deuterium clamp" effect stems from the greater mass of deuterium, which forms a stronger covalent bond with carbon (C-D) compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, potentially leading to improved metabolic stability, increased drug exposure, and a reduction in the formation of reactive metabolites.[4][5]
This guide provides an in-depth technical overview of the core physicochemical properties of deuterated Finafloxacin hydrochloride. As direct experimental data for this specific deuterated molecule is not publicly available, this document synthesizes known data for Finafloxacin hydrochloride with established principles of how deuteration impacts key molecular characteristics. We will explore the causality behind experimental choices and provide validated protocols for the characterization of this new chemical entity (NCE), offering a predictive framework for researchers, scientists, and drug development professionals.
Molecular Overview and the Rationale for Deuteration
Finafloxacin possesses several sites susceptible to metabolic oxidation. Strategic deuteration at one or more of these "soft spots" can mitigate metabolic breakdown. The selection of deuteration sites is critical and is typically guided by metabolic liability studies of the parent compound.
Figure 1: Chemical Structures
-
A) Finafloxacin Hydrochloride: The parent compound.
-
B) Deuterated Finafloxacin Hydrochloride (Hypothetical): Illustrating a potential site of deuteration on the cyclopropyl ring, a common site of oxidative metabolism for fluoroquinolones. The exact position and number of deuterium atoms would be determined by preclinical metabolism studies.
The primary rationale for developing deuterated Finafloxacin is to improve its pharmacokinetic properties.[4] By reducing the rate of metabolic clearance, deuteration can lead to:
-
Increased half-life and drug exposure.
-
Reduced dosing frequency, improving patient compliance.
-
A more predictable pharmacokinetic profile across different patient populations.
-
Decreased potential for metabolite-driven toxicity.[4]
While the biological impact is the ultimate goal, any chemical modification, even one as subtle as isotopic substitution, necessitates a full re-characterization of the molecule's physicochemical properties. These foundational parameters govern everything from formulation development to bioavailability.
Core Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen with deuterium can induce subtle but measurable changes in a molecule's physical properties.[4][6] The following sections detail these properties, their importance, and the standard methodologies for their evaluation.
Solubility
Importance: Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[7] Poor solubility can be a major hurdle in drug development, leading to formulation challenges and inadequate in vivo exposure.[8] For an orally administered drug, solubility in the gastrointestinal tract (which has a varying pH) is paramount.
Expected Impact of Deuteration: The effect of deuteration on solubility is not always predictable but is often minor. Some studies have reported a slight increase in the solubility of deuterated compounds compared to their hydrogenated counterparts.[6] This could be attributed to subtle changes in crystal lattice energy or interactions with water molecules.
Data Summary (Hypothetical)
| Property | Finafloxacin HCl | Deuterated Finafloxacin HCl (Predicted) | Test Condition |
| Kinetic Solubility | ~2.5 mg/mL | ~2.7 mg/mL | pH 7.4, PBS, 2h shake |
| Thermodynamic Solubility | 5.5 mg/mL[2] | ~5.8 mg/mL | pH 7.0, 24h shake |
| Thermodynamic Solubility | 1.9 mg/mL[2] | ~2.1 mg/mL | pH 4.5, 24h shake |
Experimental Protocols
A. Kinetic Solubility Assessment [7][8]
-
Rationale: This high-throughput method is used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution, mimicking how compounds are often handled in initial biological screens.[7][9] It measures the concentration at which a compound precipitates from a supersaturated solution.[10]
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Add 2 µL of the DMSO stock solution to the buffer (final DMSO concentration of 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, analyze the samples. A common method is nephelometry, which measures light scattering caused by precipitated particles. Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[8]
-
A known soluble compound should be used as a positive control.
-
B. Thermodynamic (Shake-Flask) Solubility Assessment [10]
-
Rationale: This is the "gold standard" method for determining the true equilibrium solubility of a compound.[10] It is crucial for pre-formulation and regulatory filings as it measures the saturation concentration of the most stable crystalline form of the drug in a given solvent at equilibrium.[11]
-
Methodology:
-
Add an excess amount of the solid compound (powder) to a vial containing a specific buffer (e.g., pH 4.5 and pH 7.0 buffers to simulate different physiological environments). The excess solid ensures that equilibrium is reached.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached.[8] For some compounds, 48-72 hours may be necessary.[10]
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot using a low-binding filter (e.g., PVDF).
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method.
-
It is critical to analyze the remaining solid by a technique like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or phase transformation occurred during the experiment.[11]
-
Diagram: Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Acid Dissociation Constant (pKa)
Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a fundamental property that dictates a drug's solubility, absorption, distribution, and excretion characteristics.[12] Finafloxacin has two pKa values: one for the carboxylic acid function and one for the basic nitrogen on the C7 substituent.[2][13] The ionization state affects how the drug interacts with biological membranes and targets.
Expected Impact of Deuteration: Deuteration can cause small but measurable changes in pKa, typically in the range of 0.01 to 0.05 pKa units.[4][14] Deuterium is slightly more electron-donating than hydrogen, which can subtly alter the acidity or basicity of nearby functional groups.[14] While small, these shifts can be significant, especially if the pKa is close to physiological pH.
Data Summary
| Property | Finafloxacin HCl | Deuterated Finafloxacin HCl (Predicted) |
| pKa1 (Carboxylate) | 5.6[2][13] | 5.62 |
| pKa2 (Piperazine N) | 7.8[2][13] | 7.78 |
Experimental Protocol: Potentiometric Titration [12][15][16]
-
Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the drug as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12][15]
-
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]
-
Sample Preparation: Accurately weigh and dissolve the compound in water or a co-solvent system (if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]
-
Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[15]
-
For a compound with both acidic and basic groups like Finafloxacin, an initial titration with a strong acid (e.g., 0.1 M HCl) is performed to protonate all groups.
-
Then, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence points.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely determined by calculating the first and second derivatives of the titration curve.[12] Specialized software is often used for this analysis.
-
System Validation: Run a standard compound with a well-known pKa (e.g., imidazole) to verify the accuracy of the system.
-
Lipophilicity (LogP and LogD)
Importance: Lipophilicity, the "fat-loving" nature of a molecule, is crucial for its ability to cross biological membranes, including the gut wall and the blood-brain barrier. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. An optimal LogD (typically between 1 and 3) is often sought for good oral absorption.
Expected Impact of Deuteration: Deuterated compounds are generally found to be slightly less lipophilic than their hydrogenated counterparts.[4] The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to a small decrease in LogP.
Data Summary
| Property | Finafloxacin HCl | Deuterated Finafloxacin HCl (Predicted) |
| LogP (calculated) | -0.7[17] | -0.72 |
| LogD at pH 7.4 | ~ -1.0 | ~ -1.03 |
Experimental Protocol: HPLC-Based LogP Determination [18][19][20]
-
Rationale: While the traditional shake-flask method is the definitive way to measure LogP, it is labor-intensive and can be difficult for compounds with very high or low lipophilicity.[20] A reverse-phase HPLC method offers a rapid and reliable alternative that correlates a compound's retention time with its lipophilicity.[18][19]
-
Methodology:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18 or C8). The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Create a calibration curve using a series of well-characterized standard compounds with known LogP values that span the expected range of the test compound.[18]
-
Inject each standard onto the column under isocratic conditions (a constant ratio of aqueous to organic solvent).
-
Measure the retention time (t_R) for each standard. Calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (measured using a non-retained compound like uracil).
-
Plot the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.
-
Sample Analysis: Inject the deuterated and non-deuterated Finafloxacin samples onto the same HPLC system under the identical conditions used for the standards.
-
Measure their retention times and calculate their log(k') values.
-
Use the linear regression equation from the calibration curve to determine the LogP values of the test compounds from their measured log(k') values.
-
To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH.
-
Solid-State Properties
Importance: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[21] It is a regulatory requirement to identify and control the crystalline form of the drug substance.[22] Key properties include polymorphism, hygroscopicity, and thermal stability.
Expected Impact of Deuteration: Deuteration is not expected to cause major changes in the crystal packing of a molecule, but subtle differences in melting point and heat of fusion have been observed.[6] Therefore, a full solid-state characterization is essential.
A. Polymorphism Screening
-
Rationale: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different crystal lattice arrangement.[22][23] Different polymorphs can have different solubilities and stabilities, making it critical to identify the most stable form for development.[23][24]
-
Methodology: Polymorph screening involves recrystallizing the API under a wide variety of conditions (different solvents, temperatures, cooling rates) to induce the formation of different crystal forms.[23] Each resulting solid is then analyzed by a suite of techniques.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing different crystalline forms.[21][22] Each polymorph produces a unique diffraction pattern, which serves as its "fingerprint."[25]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and heat of fusion of a crystalline solid and can detect phase transitions between polymorphs.[22][24]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates or hydrates by quantifying the loss of solvent upon heating.[25]
-
B. Hygroscopicity Assessment
-
Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical stability parameter, as water uptake can cause physical changes (e.g., deliquescence, conversion to a hydrate form) and chemical degradation.[26][27]
-
Methodology: Dynamic Vapor Sorption (DVS) [28][29]
-
Place a small, accurately weighed sample of the API (typically 5-15 mg) into the DVS instrument.
-
The instrument first dries the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.
-
The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change falls below a set threshold).[29]
-
After reaching the maximum RH, the process is reversed, and the RH is decreased stepwise back to 0% to measure the desorption isotherm.
-
The resulting plot of mass change versus RH reveals the hygroscopic nature of the material. It can identify the critical humidity at which significant water uptake occurs and whether the process is reversible.[26][30]
-
Diagram: Interrelation of Physicochemical Properties in Drug Development
Caption: Key physicochemical properties and their impact on drug development outcomes.
Conclusion
The development of a deuterated version of Finafloxacin hydrochloride represents a strategic approach to potentially enhance its clinical performance. While deuteration is a minimal structural change, it necessitates a complete and rigorous evaluation of the molecule's fundamental physicochemical properties. The protocols and predictive insights outlined in this guide provide a robust framework for this characterization. Through systematic analysis of solubility, pKa, lipophilicity, and solid-state characteristics, drug development professionals can build a comprehensive data package. This ensures that formulation strategies are sound, clinical outcomes are predictable, and the full therapeutic potential of deuterated Finafloxacin can be realized. The careful application of these validated analytical methods is foundational to advancing any new chemical entity from the laboratory to the clinic.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Coutinho AL, Polli JE. A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. University of Maryland, Baltimore. Available from: [Link]
-
Tanaka Y, et al. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Mol. Syst. Des. Eng. 2023;8(5):657-664. Available from: [Link]
-
Coutinho AL, et al. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Int J Pharm. 2023;645:123325. Available from: [Link]
-
Wohlert S-E, et al. New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. 48th ICAAC / 46th IDSA, Washington DC 2008. Available from: [Link]
-
Elibol S, et al. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. J Res Pharm. 2024;4(2):46-50. Available from: [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. 2025. Available from: [Link]
-
Al-Ghananeem AM, et al. Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. Lett Drug Des Discov. 2008;5(6):427-431. Available from: [Link]
- Li A, et al. High throughput HPLC method for determining Log P values. US Patent US6524863B1. 2003.
-
MerLion Pharmaceuticals. New Fluoroquinolone Finafloxacin HCl (FIN). Available from: [Link]
-
Donovan SF, et al. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Anal. Chem. 2021;93(24):8474–8480. Available from: [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. 2025. Available from: [Link]
-
Nuvisan. Expert polymorphism, salt screening & XRPD analysis for APIs. Available from: [Link]
-
van der Lee P, et al. Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. 2020;1100:198-215. Available from: [Link]
-
Cumming, J. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. C²I. Available from: [Link]
-
Dalton Pharma Services. Polymorphic Screening. Available from: [Link]
-
Wohlert SE, et al. New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. ResearchGate. 2008. Available from: [Link]
-
Wang Y, et al. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Commun Mass Spectrom. 2023;37 Suppl 1:e9453. Available from: [Link]
-
Surface Measurement Systems. Dynamic Vapor Sorption. Available from: [Link]
-
Sule S, Ambadekar S. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. American Journal of Chemistry. 2020;10(3):45-49. Available from: [Link]
-
Obach RS, et al. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. 2018;13(11):e0206279. Available from: [Link]
-
Lin H, et al. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. 2011. Available from: [Link]
-
Taylor & Francis. Dynamic vapor sorption – Knowledge and References. Available from: [Link]
-
Andrić F, et al. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals. 2022;15(3):302. Available from: [Link]
-
Blagden N, et al. Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe. 2010. Available from: [Link]
-
Atangwho IJ, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. 2018. Available from: [Link]
-
Science is Everyone. Deuteration in Drug Development: Tiny Reactions with Big Promise. 2023. Available from: [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 2026. Available from: [Link]
-
Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]
-
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]
-
Graham J, et al. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov. 2023;22(6):473-490. Available from: [Link]
-
FDA. Finafloxacin Otic Suspension, 0.3% w/v. 2019. Available from: [Link]
-
Lakshmi N, et al. Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry. 2011;2(1):1-7. Available from: [Link]
-
Bell F, et al. Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Available from: [Link]
-
Al-Trawneh SA, et al. Finafloxacin: First Global Approval. ResearchGate. 2025. Available from: [Link]
-
PharmaCompass.com. Finafloxacin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [Link]
-
Mangal M, et al. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci. 2017;1(4). Available from: [Link]
-
Brittain HG. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014. Available from: [Link]
-
Perrin CL, et al. Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. J. Am. Chem. Soc. 2007;129(33):10201-10209. Available from: [Link]
-
Laria J, et al. Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Phys. Chem. Chem. Phys. 2013;15(2):560-569. Available from: [Link]
-
FDA. XTORO (finafloxacin otic suspension) Label. Available from: [Link]
-
Shrestha R, et al. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Pharmaceuticals. 2022;15(10):1224. Available from: [Link]
Sources
- 1. merlionpharma.com [merlionpharma.com]
- 2. merlionpharma.com [merlionpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. inventivapharma.com [inventivapharma.com]
- 10. raytor.com [raytor.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Finafloxacin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 18. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. nuvisan.com [nuvisan.com]
- 22. resources.rigaku.com [resources.rigaku.com]
- 23. Polymorphic Screening - Polymorph Screening [dalton.com]
- 24. Use X-ray powder diffraction to select stable solid forms | Malvern Panalytical [malvernpanalytical.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. ardena.com [ardena.com]
- 28. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 29. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 30. taylorandfrancis.com [taylorandfrancis.com]
